

Quantitative Inhibition Data of Digallic Acid

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Compound Focus: Digallic Acid

CAS No.: 536-08-3

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The table below summarizes the key quantitative data for **digallic acid** and its metabolite, gallic acid, as reported in recent studies.

Compound	Target	IC ₅₀ (μM)	Inhibition Type	Key Interacting Residues
Digallic Acid	URAT1	5.34 ± 0.65 [1]	Not Specified	S35, F241, R477 [1]
Digallic Acid	XOD	1.04 ± 0.23 [1]	Mixed-type [1]	E802, R880, F914, T1010, N768, F1009 [1]
Gallic Acid (Metabolite)	XOD	0.91 ± 0.14 [1]	Mixed-type [1]	Same as digallic acid (shared binding mode) [1]

For context, the study compared **digallic acid**'s potency against common URAT1 inhibitors. Its IC₅₀ of **5.34 μM** makes it less potent than benzbromarone (2.01 μM) but more potent than lesinurad (10.36 μM) [1].

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments used to characterize **digallic acid**'s activity.

Cell-Based URAT1 Inhibition Assay

This protocol measures the compound's ability to inhibit urate uptake in a cell model overexpressing URAT1 [1].

- **1.1. Cell Culture:** HEK293 cells stably expressing human URAT1 are cultured in Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), and maintained in a humidified incubator at 37°C with 5% CO₂ [1].
- **1.2. Uptake Experiment:**
 - Seed cells into poly-D-lysine-coated plates and culture until they form a confluent monolayer.
 - On the day of the experiment, wash the cells twice with a pre-warmed (37°C) uptake buffer.
 - Add the test compound (e.g., **digallic acid**) or a vehicle control to the cells and pre-incubate for 20 minutes.
 - Initiate URAT1-mediated uptake by adding a substrate solution containing ¹⁴C-uric acid.
 - Terminate the uptake reaction after a specified time by washing the cells three times with ice-cold buffer.
- **1.3. Measurement and Analysis:**
 - Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
 - Calculate the percentage inhibition of urate uptake for each concentration of the test compound. The IC₅₀ value is determined by fitting the concentration-response data to a non-linear regression model [1].

Xanthine Oxidase (XOD) Inhibition Assay

This protocol uses a spectrophotometric method to determine XOD inhibitory activity [1].

- **2.1. Reaction Setup:** In a phosphate buffer (pH 7.4), mix the test compound with a defined concentration of xanthine oxidase enzyme. Incubate the mixture at 37°C for several minutes.
- **2.2. Reaction Initiation and Monitoring:**
 - Start the enzymatic reaction by adding the substrate, xanthine.
 - Immediately monitor the formation of the reaction product, uric acid, by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
- **2.3. Data Analysis:**
 - Calculate the inhibition percentage by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor).
 - Generate a dose-response curve by testing various concentrations of the inhibitor to calculate the IC₅₀ value.
 - To determine the inhibition type (e.g., mixed-type), perform the assay with varying concentrations of both the inhibitor and the substrate (xanthine), and analyze the data using

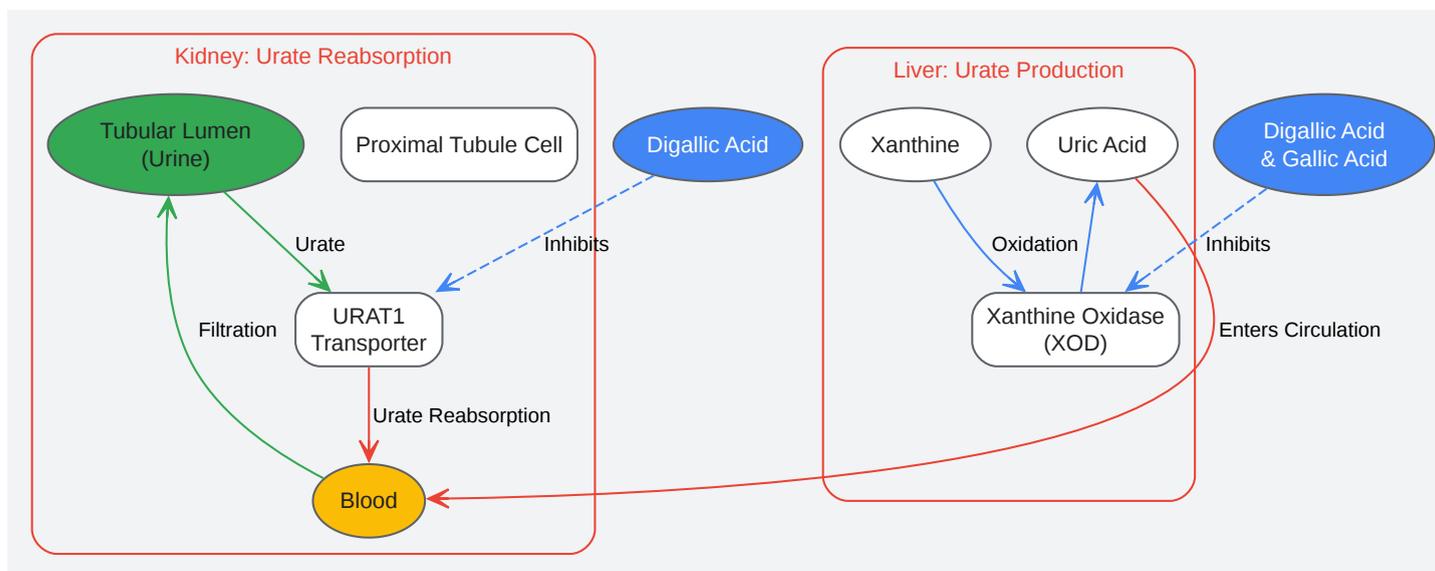
Lineweaver-Burk plots [1].

Mechanistic Insights and Structural Basis

Understanding how **digallic acid** interacts with its targets can inform the design of more potent inhibitors.

- **URAT1 Inhibition Mechanism:** Structural studies of URAT1 show that inhibitors like benzbromarone and lesinurad bind to the central cavity of the transporter, stabilizing it in an **inward-open conformation**. This blocks the conformational changes necessary for urate transport [2] [3]. **Digallic acid** is proposed to act similarly, with its **carboxyl group** forming critical interactions with key residues like **R477** in the URAT1 binding pocket [4] [1].
- **XOD Inhibition Mechanism:** Molecular docking suggests **digallic acid** and gallic acid fit into the active site of XOD. The anion group (e.g., carboxyl) is crucial for forming hydrogen bonds and other interactions with residues such as **R880** and **E802**, leading to effective mixed-type inhibition [1].

The following diagram illustrates the proposed dual mechanism of action for **digallic acid** in the context of renal urate handling and systemic urate production.



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Conclusion and Research Implications

Digallic acid represents a promising natural product-derived lead compound for hyperuricemia treatment. Its **dual-target inhibition** of URAT1 and XOD addresses both overproduction and underexcretion of uric acid, potentially leading to superior efficacy and reduced side effects compared to single-target drugs [4] [1]. Furthermore, initial *in vivo* and toxicity studies suggest it may have a favorable safety profile with no obvious renal toxicity observed [1].

Future work should focus on:

- **Medicinal Chemistry Optimization:** Exploring synthetic analogs of **digallic acid** to improve its potency and pharmacokinetic properties.
- **Comprehensive ADMET Profiling:** Conducting detailed *in vivo* absorption, distribution, metabolism, excretion, and toxicity studies.
- **Advanced Structural Biology:** Solving co-crystal structures of **digallic acid** bound to URAT1 and XOD to guide rational drug design.

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